(2-Fluoro-4-methoxyphenyl)methanamine

Übersicht

Beschreibung

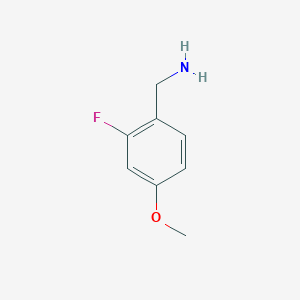

(2-Fluoro-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10FNO It is a derivative of methanamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Fluoro-4-methoxyphenyl)methanamine involves the reaction of 2-fluoro-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically proceeds as follows:

Starting Materials: 2-fluoro-4-methoxybenzaldehyde, ammonia or an amine source, and a reducing agent such as sodium cyanoborohydride.

Reaction Conditions: The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.

Procedure: The 2-fluoro-4-methoxybenzaldehyde is mixed with the amine source and the reducing agent. The mixture is stirred until the reaction is complete, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylmethanamines with different functional groups replacing the fluorine or methoxy groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2-Fluoro-4-methoxyphenyl)methanamine has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it suitable for treating conditions such as cancer and neurological disorders.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit key enzymes involved in cancer progression, such as topoisomerase II. This suggests that this compound could exhibit similar anticancer properties.

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies where it may act on specific enzymes involved in metabolic pathways. Its fluorine atom enhances binding affinity due to its electronegativity, potentially leading to more effective inhibitors compared to non-fluorinated analogs .

Bioconjugation

In the field of biochemistry, this compound is utilized in the development of bioconjugates for imaging and therapeutic purposes. Its ability to form stable conjugates with biomolecules makes it valuable in targeted drug delivery systems .

Material Science

The compound can also be employed in synthesizing advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in tumor growth.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with topoisomerase II revealed that the compound could effectively inhibit this enzyme's activity at micromolar concentrations, demonstrating its potential utility in cancer therapy .

Wirkmechanismus

The mechanism of action of (2-Fluoro-4-methoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine and methoxy substituents can influence the compound’s binding affinity and selectivity, affecting its pharmacological profile. The compound may interact with molecular targets such as neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Fluoro-4-methylphenyl)methanamine

- (2-Fluoro-4-chlorophenyl)methanamine

- (2-Fluoro-4-nitrophenyl)methanamine

Uniqueness

(2-Fluoro-4-methoxyphenyl)methanamine is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. This combination can enhance its lipophilicity, metabolic stability, and ability to cross biological membranes. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in drug development and materials science.

Biologische Aktivität

(2-Fluoro-4-methoxyphenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity based on recent studies, synthesizing findings from various sources.

- Molecular Formula : C9H12FNO2

- Molecular Weight : 185.20 g/mol

- Structure : The compound features a methanamine backbone with a 2-fluoro and 4-methoxy substitution on the phenyl ring, which is essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, primarily involving its interaction with key enzymes and cellular pathways. Here are some of the notable findings:

-

Anticancer Properties :

- Studies indicate that compounds with similar structures exhibit potent anticancer effects. For instance, certain analogues have shown IC50 values as low as 0.075 µM against MCF-7 human breast cancer cells, indicating strong antiproliferative activity .

- The presence of the fluorine atom and methoxy group may enhance selectivity and potency against cancer cells by influencing the compound's interaction with biological targets.

-

Enzyme Inhibition :

- Preliminary research suggests that this compound may inhibit key enzymes involved in cancer progression, such as topoisomerase II. This inhibition is crucial as it interferes with DNA replication in cancer cells, leading to cell death.

- Mechanistic Insights :

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | 2-fluoro and 4-methoxy substitution | Potential anticancer activity; enzyme inhibition |

| N,N-Di-tert-butyl carbamate (N,N-Di-t-Boc)-(2-fluoro-4-methoxyphenyl)methanamine | Two Boc groups, similar substitution | Enhanced stability; potential anticancer properties |

| N-(2-Fluorophenyl)-N-methylmethanamine | Fluorinated phenyl group | Varying activity based on methyl substitution |

Case Studies

- In Vitro Studies :

- Mechanistic Studies :

Eigenschaften

IUPAC Name |

(2-fluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBKZFZNVESRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.